molecular formula C20H16ClNO3 B2383980 3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-08-9

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2383980
CAS RN: 946293-08-9
M. Wt: 353.8
InChI Key: VXRWSAZSEAKHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C20H16ClNO3 and its molecular weight is 353.8. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst-Free Reactions

This compound has been used in catalyst-free reactions . Specifically, it has been used in the synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles under mild conditions .

Antidiabetic, Anticancer, and Antioxidant Agent

The compound has shown potential as an antidiabetic , anticancer , and antioxidant agent. It has been used in the synthesis of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, which have shown significant activity in these areas .

Inhibition of Alkaline Phosphatase

The compound has been used in studies targeting human recombinant alkaline phosphatase . These studies have focused on human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

Antinociceptive Activity

Although the specific compound was not mentioned, similar compounds have been studied for their antinociceptive activity .

CDK2 Inhibition

The compound has been used in studies focusing on CDK2 inhibition , which is an appealing target for cancer treatment .

Herbicidal Activity

The compound has been tested for herbicidal activity on model plants including a monocotyledon (barnyard grass) and a dicotyledon (rape) .

Antitumor Activity

Similar compounds have been synthesized and evaluated for their antitumor activity .

Anti-Inflammatory and Analgesic Agent

Benzoxazine, a similar compound, has been reported to exhibit many useful pharmacological properties including anti-inflammatory and analgesic activities .

properties

IUPAC Name

3-(4-chlorophenyl)-9-cyclopropyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c21-13-3-1-12(2-4-13)17-10-24-20-15(19(17)23)7-8-18-16(20)9-22(11-25-18)14-5-6-14/h1-4,7-8,10,14H,5-6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWSAZSEAKHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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